molecular formula C11H7F2NO B6366441 2-(2,6-Difluorophenyl)pyridin-3-ol CAS No. 1261895-43-5

2-(2,6-Difluorophenyl)pyridin-3-ol

Cat. No.: B6366441
CAS No.: 1261895-43-5
M. Wt: 207.18 g/mol
InChI Key: NYICETCDAFALSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-Difluorophenyl)pyridin-3-ol is a fluorinated aromatic compound that belongs to the class of pyridines. This compound is characterized by the presence of two fluorine atoms attached to the phenyl ring and a hydroxyl group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Balz-Schiemann reaction, which involves the conversion of an aromatic amine to an aryl fluoride using a diazonium salt intermediate . Another method is the Umemoto reaction, which uses electrophilic fluorinating agents to introduce fluorine atoms into the aromatic ring .

Industrial Production Methods

Industrial production of 2-(2,6-Difluorophenyl)pyridin-3-ol often involves large-scale fluorination processes using efficient and cost-effective fluorinating agents. The use of high-pressure reactors and advanced catalytic systems can enhance the yield and purity of the final product. Additionally, continuous flow reactors are employed to optimize reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,6-Difluorophenyl)pyridin-3-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenyl)pyridine
  • 2-(3,5-Difluorophenyl)pyridine
  • 2-(2,6-Difluorophenyl)pyrimidine

Uniqueness

2-(2,6-Difluorophenyl)pyridin-3-ol is unique due to the specific positioning of the fluorine atoms and the hydroxyl group, which significantly influences its chemical reactivity and biological activity. The compound’s unique structure allows for selective interactions with molecular targets, making it a valuable tool in scientific research and industrial applications .

Properties

IUPAC Name

2-(2,6-difluorophenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO/c12-7-3-1-4-8(13)10(7)11-9(15)5-2-6-14-11/h1-6,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYICETCDAFALSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=C(C=CC=N2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682720
Record name 2-(2,6-Difluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261895-43-5
Record name 2-(2,6-Difluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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